molecular formula C12H17F2NO4 B13339146 (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid

(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B13339146
M. Wt: 277.26 g/mol
InChI Key: OXXSWURHJYLTIL-RDDDGLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated azaspirocyclic derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its spiro[2.4]heptane core consists of a five-membered azacycle fused to a two-membered cyclopropane ring, with stereospecific (3R,6R) configuration. The 1,1-difluoro substitution on the cyclopropane ring enhances metabolic stability and modulates electronic properties, making it valuable in medicinal chemistry, particularly as an intermediate in protease inhibitors and antiviral agents .

Key synthetic routes involve:

  • Chiral resolution: Racemic mixtures of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives are resolved using chiral benzylamine or via asymmetric synthesis, achieving enantiomeric excess (ee) >98% .
  • Protection strategies: The Boc group is introduced using tert-butoxycarbonyl anhydride or DCC-mediated coupling, ensuring regioselectivity .

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

(3R,6R)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11-/m1/s1

InChI Key

OXXSWURHJYLTIL-RDDDGLTNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@@H]1C(=O)O)CC2(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, introduction of the difluoro group, and protection of the amine group with a tert-butoxycarbonyl (Boc) group. Reaction conditions may vary, but common reagents include strong bases, fluorinating agents, and protecting group reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the difluoro group or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a difluoromethyl compound.

Scientific Research Applications

(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure with fluorine and a tert-butoxycarbonyl functional group. The spiro framework is significant in medicinal chemistry because of its potential bioactivity and structural diversity. The presence of difluoro substituents and the aza group contribute to its chemical reactivity and biological properties, making it an interesting candidate for further study in drug development and synthesis.

Potential Applications

(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid has potential applications in:

  • Medicinal Chemistry : Due to its unique structural features, this compound can be used in the synthesis of new pharmaceutical agents. The spirocyclic structure, combined with the fluorine substituents, can offer novel interactions with biological targets.
  • Drug Development : It can be employed in preliminary studies to assess potential pharmacological effects, including anti-inflammatory and analgesic activities.
  • Interaction Studies : Essential for understanding the behavior of the compound in biological systems, these studies may involve techniques such as X-ray crystallography and molecular dynamics simulations to elucidate the compound's mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid:

Compound NameStructural FeaturesUnique Properties
5-Azaspiro[2.4]heptaneSimilar spirocyclic structurePotential neuroactive properties
1-Amino-cyclopropanecarboxylic acidContains amino and carboxylic functionalitiesKnown for its role in neurotransmitter synthesis
2-Fluorocyclopropanecarboxylic acidContains fluorine substituentEnhanced lipophilicity affecting absorption
3-Fluoropiperidine derivativesAza ring structure with fluorineExhibits diverse pharmacological activities

These comparisons illustrate how (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid stands out due to its specific combination of functional groups and spirocyclic architecture, which may confer unique biological properties not found in other compounds. Research indicates that compounds containing privileged substructures often show enhanced bioactivity, suggesting that this compound may possess similar characteristics that warrant investigation in drug discovery contexts.

Mechanism of Action

The mechanism of action of (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (6S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1):
    This enantiomer shares identical functional groups but differs in stereochemistry at C4. The (6S) configuration exhibits distinct pharmacokinetic profiles, with lower binding affinity to HCV NS5A inhibitors compared to the (3R,6R) form .
  • tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2227198-42-5):
    Replaces the carboxylic acid with a hydroxymethyl group, reducing polarity. Used in prodrug strategies but lacks direct biological activity .
Compound Key Structural Features Biological Relevance Reference
(3R,6R)-Target 1,1-difluoro, Boc, COOH High metabolic stability; antiviral intermediates
(6S)-Enantiomer (6S)-COOH, Boc Lower target affinity
Hydroxymethyl analog Boc, CH2OH Prodrug applications

Azaspirocyclic Derivatives with Varied Ring Sizes

  • 5-Azaspiro[2.5]octane-6-carboxylic acid (CAS 1262396-32-6):
    The expanded spiro[2.5]octane core increases ring strain and alters conformational flexibility. This derivative shows reduced solubility in polar solvents compared to the heptane analog .
  • 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS 1250993-43-1):
    A bicyclic analog with a fused cyclohexane ring. Demonstrates higher thermal stability but lower synthetic yields (30–40%) due to complex cyclization steps .

Fluorinated Analogs

  • (1S,4S,6R)-5-Boc-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid :
    Incorporates a trifluoromethyl group and an oxa-bridge. The CF3 group enhances electronegativity but introduces steric hindrance, limiting its use in enzyme-active sites .

Pharmacological and Industrial Relevance

The (3R,6R)-configured compound is critical in synthesizing NS5A inhibitors for hepatitis C, such as daclatasvir analogs . Its fluorinated spirocyclic core improves target binding compared to non-fluorinated analogs like 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, which exhibit shorter plasma half-lives .

Biological Activity

(3R,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 2227198-18-5) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12H17F2NO4
  • Molecular Weight : 277.27 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its carboxylic acid functionality. Research has indicated that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Antimicrobial Activity : Similar azaspiro compounds have shown significant antimicrobial activity against various pathogens. The presence of the difluoromethyl group may enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death.
  • Anticancer Potential : Compounds with spirocyclic structures often exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The carboxylic acid moiety can interact with inflammatory pathways, potentially reducing cytokine production and inflammatory responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various spiro compounds against Candida albicans. The results indicated that derivatives with carboxylic acid functionalities exhibited a significant reduction in fungal adhesion and biofilm formation . The compound demonstrated a necrosis-like programmed cell death mechanism at concentrations as low as 0.0313 µg/mL.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that (3R,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic changes .

Study 3: Anti-inflammatory Properties

Research focused on the anti-inflammatory potential of related compounds found that they could significantly inhibit the production of pro-inflammatory cytokines in macrophages activated by lipopolysaccharides (LPS). This suggests a potential therapeutic application in treating inflammatory diseases .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialSignificant reduction in C. albicans biofilm
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What role does the spirocyclic core play in enhancing blood-brain barrier (BBB) penetration?

  • Hypothesis Testing : Use MDCK-MDR1 assays to measure permeability (Papp). The compound’s logP (~2.5, estimated via ChemDraw) and low polar surface area (<80 Ų) suggest favorable BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.